3,9-Dioxa-7-thiabicyclo[3.3.1]nonane
Description
3,9-Dioxa-7-thiabicyclo[3.3.1]nonane is a bicyclic compound featuring oxygen atoms at positions 3 and 9 and a sulfur atom at position 7. Its unique heteroatom arrangement imparts distinct electronic and steric properties, making it relevant in organic synthesis and medicinal chemistry.
Properties
CAS No. |
281-10-7 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3,9-dioxa-7-thiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10O2S/c1-5-3-9-4-6(8-5)2-7-1/h5-6H,1-4H2 |
InChI Key |
GWFLGHOIAMOPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC(O2)CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a base. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired bicyclic structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxa-7-thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the bicyclic framework of the parent compound while exhibiting modified chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound’s bicyclic structure also allows it to interact with various enzymes and receptors, influencing their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The bicyclo[3.3.1]nonane scaffold accommodates diverse heteroatoms (O, S, Se, N, B) at various positions, leading to compounds with distinct properties:
Reactivity and Anchimeric Assistance
- Selenium vs. Sulfur Analogs: 9-Selenabicyclo[3.3.1]nonane derivatives exhibit >100× higher anchimeric assistance than sulfur analogs (e.g., 2,6-dichloro-9-selenabicyclo vs. 2,6-dichloro-9-thiabicyclo), accelerating nucleophilic substitution reactions .
- Oxygen vs. Nitrogen: Oxygenated derivatives (e.g., 3,9-dioxabicyclo) are less reactive in click chemistry but may offer stability for drug delivery. Nitrogen-containing analogs (e.g., diazabicyclo) are tailored for bioactivity, such as danofloxacin’s antibacterial properties .
Key Research Findings
Reactivity Hierarchy : Anchimeric assistance follows Se > S > N, with selenium’s polarizability enhancing transition-state stabilization .
Biological Efficacy: Selenium-based compounds are non-toxic and effective metabolic correctors, while diazabicyclo derivatives dominate antimicrobial applications .
Structural Flexibility : Heteroatom positioning (e.g., 3,7-dithia vs. 3,9-dioxa) dictates conformational behavior and electronic properties, impacting drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
